![molecular formula C15H10ClO4- B12364665 [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11ClO4 and a molecular weight of 290.7 g/mol. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 2-position and a methoxycarbonylphenyl group at the 4-position. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-methoxycarbonylphenylboronic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-chlorobenzoic acid with the 3-methoxycarbonylphenylboronic acid. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (ethanol, water).
Esterification: Alcohols, acid catalysts (sulfuric acid), solvent (methanol, ethanol).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Esterification: Ester derivatives of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid.
Reduction: Alcohol derivatives of the compound.
科学研究应用
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
相似化合物的比较
2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-(3-Chloro-4-methoxycarbonylphenyl)benzoic acid: A positional isomer with different substitution patterns, affecting its chemical and physical properties.
属性
分子式 |
C15H10ClO4- |
|---|---|
分子量 |
289.69 g/mol |
IUPAC 名称 |
2-chloro-4-(3-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18)/p-1 |
InChI 键 |
VZNJWEPVHKLJCE-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


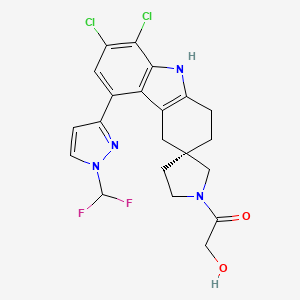

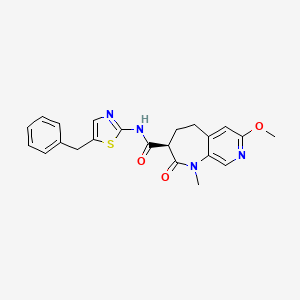

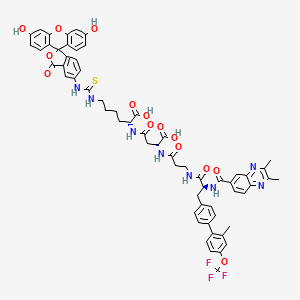
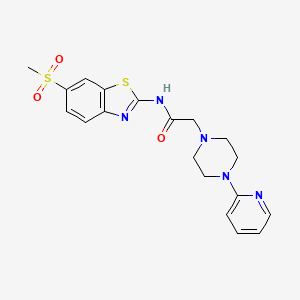
![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
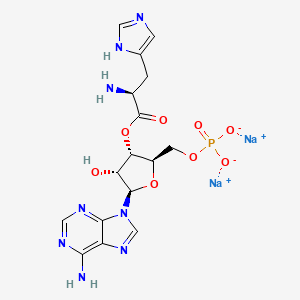
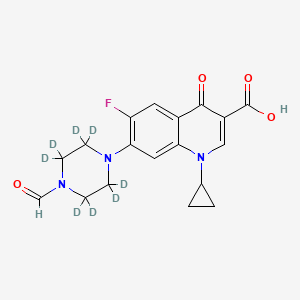
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)

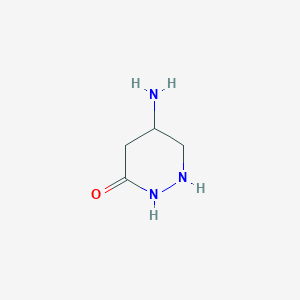
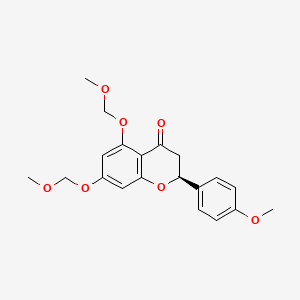
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
